N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride
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Overview
Description
N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of an amino group, a methylamino group, and an acetamide group attached to a phenyl ring. This compound is often used in the synthesis of various biologically active molecules and has significant importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-nitroacetanilide with methylamine, followed by reduction to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives
Reduction: Reduction of nitro groups to amino groups
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with Pd/C
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of diamino derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes
Biology: Employed in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent
Industry: Utilized in the production of polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methylamino)phenyl]acetamide
- N-[4-(Dimethylamino)phenyl]acetamide
- N-[4-(Ethylamino)phenyl]acetamide
Uniqueness
N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride is unique due to the presence of both amino and methylamino groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-amino-3-(methylamino)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-6(13)12-7-3-4-8(10)9(5-7)11-2;/h3-5,11H,10H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIONUBBDPZWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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